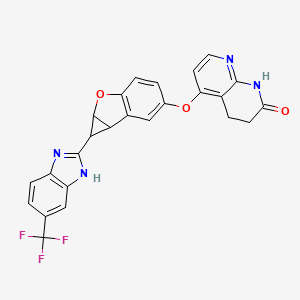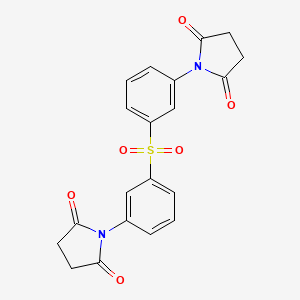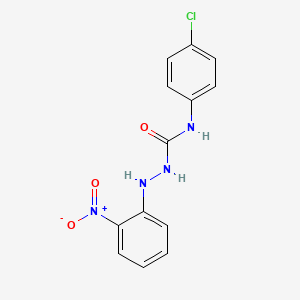
Lifirafenib (BGB-283)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lifirafenib (BGB-283) is a novel, potent, and selective inhibitor of the RAF family kinases and epidermal growth factor receptor (EGFR). It has shown promising antitumor activity in various solid tumors, particularly those harboring mutations in BRAF, KRAS, and NRAS . Lifirafenib is currently under investigation in several clinical trials for its efficacy and safety in treating advanced or refractory solid tumors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lifirafenib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of Lifirafenib likely follows a similar multi-step synthetic route as described for laboratory-scale synthesis, but with optimization for large-scale production. This includes the use of high-efficiency reactors, purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Lifirafenib undergoes several types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Lifirafenib has a wide range of scientific research applications, including:
Mecanismo De Acción
Lifirafenib exerts its effects by selectively binding to and inhibiting the activity of BRAF and certain BRAF mutant forms, as well as EGFR. This inhibition prevents BRAF- and EGFR-mediated signaling, leading to the suppression of tumor cell proliferation and survival . The compound shows a strong synergistic effect when combined with MEK inhibitors, resulting in sustained inhibition of the mitogen-activated protein kinase (MAPK) pathway .
Comparación Con Compuestos Similares
Similar Compounds
Vemurafenib: A first-generation BRAF V600E selective inhibitor.
Dabrafenib: Another BRAF inhibitor used in combination with MEK inhibitors.
Encorafenib: A BRAF inhibitor with a similar mechanism of action.
Uniqueness of Lifirafenib
Lifirafenib is unique in its ability to inhibit both RAF monomers and dimers, as well as EGFR, making it effective against a broader range of mutations compared to other BRAF inhibitors. This dual inhibition mechanism provides a more comprehensive blockade of the MAPK pathway, leading to enhanced antitumor activity .
Propiedades
Fórmula molecular |
C25H17F3N4O3 |
|---|---|
Peso molecular |
478.4 g/mol |
Nombre IUPAC |
5-[[1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C25H17F3N4O3/c26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23/h1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33) |
Clave InChI |
NGFFVZQXSRKHBM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B15149500.png)
![2-benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B15149504.png)

![N-{[3-(butanoylamino)phenyl]carbamothioyl}-3-(2-methylpropoxy)benzamide](/img/structure/B15149510.png)

![sodium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B15149518.png)
![(2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B15149521.png)

![N-benzyl-1-(4-chlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-methylmethanamine](/img/structure/B15149528.png)

![ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B15149533.png)

![4-{5-[(3-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline](/img/structure/B15149537.png)
![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)glycinamide](/img/structure/B15149545.png)
